Bienvenue dans la boutique en ligne BenchChem!

Bis[(hexylcarbamothioyl)sulfanyl]nickel

Single‑source precursor Nickel sulfide nanoparticles Thermogravimetric analysis

Bis[(hexylcarbamothioyl)sulfanyl]nickel (CAS 23409‑09‑8), systematically named nickel(II) bis(N‑hexylcarbamodithioate), is a square‑planar nickel(II) complex containing two N‑hexyl‑substituted dithiocarbamate ligands. Unlike the more common dialkyl‑dithiocarbamate analogs, each ligand carries a single n‑hexyl chain and a reactive N–H proton, a structural feature that profoundly lowers the thermal decomposition threshold and alters the solid‑state decomposition pathway.

Molecular Formula C14H28N2NiS4
Molecular Weight 411.33
CAS No. 23409-09-8
Cat. No. B2465104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[(hexylcarbamothioyl)sulfanyl]nickel
CAS23409-09-8
Molecular FormulaC14H28N2NiS4
Molecular Weight411.33
Structural Identifiers
SMILESCCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2]
InChIInChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2
InChIKeyGRHSOBUMITUAIY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bis[(hexylcarbamothioyl)sulfanyl]nickel (CAS 23409-09-8): Nickel(II) N‑Hexyl‑dithiocarbamate Procurement & Selection Guide


Bis[(hexylcarbamothioyl)sulfanyl]nickel (CAS 23409‑09‑8), systematically named nickel(II) bis(N‑hexylcarbamodithioate), is a square‑planar nickel(II) complex containing two N‑hexyl‑substituted dithiocarbamate ligands . Unlike the more common dialkyl‑dithiocarbamate analogs, each ligand carries a single n‑hexyl chain and a reactive N–H proton, a structural feature that profoundly lowers the thermal decomposition threshold and alters the solid‑state decomposition pathway [1]. Key molecular identifiers are C₁₄H₂₈N₂NiS₄, molecular weight 411.33 g mol⁻¹, and InChIKey GRHSOBUMITUAIY‑UHFFFAOYSA‑L [2].

Low-temperature decomposition pathway via N–H proton
Single-source precursor for NiS nanoparticles and thin films
Pre-isolated, fully exchanged primary-amine dithiocarbamate

Why Generic Nickel Dithiocarbamate Substitution Fails: The N–H Proton as a Performance Switch


Nickel dithiocarbamates are routinely treated as a interchangeable class of single‑source precursors and polymer stabilisers. However, the presence of a secondary amine proton in Bis[(hexylcarbamothioyl)sulfanyl]nickel – absent in all common dialkyl analogs such as nickel diethyl‑, dibutyl‑ or dihexyldithiocarbamate – introduces a low‑energy amide‑exchange and proton‑migration pathway that triggers rapid decomposition at ca. 100 °C, whereas dialkyl‑substituted complexes remain stable to >250 °C [1]. This N–H functionality dictates the phase and morphology of the resulting nickel sulfide product and directly controls the temperature window available for solution processing [2]. Consequently, substituting a dialkyl‑dithiocarbamate for the primary‑amine derivative will fundamentally alter the thermal budget, the solid‑state product distribution, and the reproducibility of the downstream material [1].

Thermal threshold shift
Decomposition occurs at ~100 °C, vs. >250 °C for dialkyl analogs; temperature budget may not transfer directly.
Amide-exchange pathway mismatch
N–H proton enables unique exchange; dialkyl precursors require in situ conversion that may alter nucleation kinetics.
Solid-state product divergence
Proton-driven mechanism yields dimeric thiolate intermediates; phase distribution may differ from dialkyl-derived products.

Quantitative Differentiation of Bis[(hexylcarbamothioyl)sulfanyl]nickel Against Closest In‑Class Nickel Dithiocarbamate Analogs


Thermal Decomposition Onset: Primary‑Amine vs. Dialkyl‑Dithiocarbamate Nickel Complexes

The primary‑amine complex [Ni{S₂CN(H)Hex}₂] decomposes rapidly at ca. 100 °C in the condensed phase, even in the absence of free amine solvent [1]. In stark contrast, the commonly used dialkyl‑dithiocarbamate [Ni(S₂CNBuⁱ₂)₂] is stable to high temperatures and undergoes solvothermal decomposition only at 145 °C in oleylamine or at 120 °C in n‑hexylamine via prior amide‑exchange [1]. The ca. 45 °C lower onset temperature of the primary‑amine complex enables low‑temperature solution processing that is inaccessible with dialkyl analogs.

Decomposition Onset
Head-to-head
≥45 °C lower onset
Expands low-temperature processing compatibility
Condensed phase vs. solvothermal; TGA/DSC
Single‑source precursor Nickel sulfide nanoparticles Thermogravimetric analysis Primary amine dithiocarbamate

Amide‑Exchange Reactivity: Facile Ligand Scrambling Unique to Primary‑Amine Dithiocarbamates

In n‑hexylamine solution, the dialkyl complex [Ni(S₂CNBuⁱ₂)₂] undergoes facile amide‑exchange to form significant amounts of [Ni{S₂CN(H)Hex}₂] prior to decomposition, whereas with oleylamine exchange is slower and only the mono‑exchanged product [Ni(S₂CNBuⁱ₂){S₂CN(H)Oleyl}] predominates [1]. Pure [Ni{S₂CN(H)Hex}₂] itself decomposes directly without requiring further exchange, demonstrating that the primary‑amine dithiocarbamate ligand is both the active intermediate and a kinetically distinct decomposition entry point [1].

Amide-Exchange Reactivity
Head-to-head
Complete double exchange vs. single exchange
Eliminates induction period for nucleation control
DFT + XANES; hexylamine vs. oleylamine
Ligand exchange Amide‑exchange Dithiocarbamate Nickel precursor

Decomposition Pathway Selectivity: Proton Migration Enables Low‑Temperature NiS Formation

DFT modeling reveals that [Ni{S₂CN(H)R}₂] complexes decompose via a proton‑migration step from nitrogen to sulfur, forming a dithiocarbimate (S₂C=NR) that eliminates isothiocyanate (RNCS) and yields dimeric nickel thiolate intermediates [Ni{S₂CN(H)R}(μ‑SH)]₂ [1]. This pathway is thermally accessible at ca. 100 °C and is entirely absent in dialkyl‑dithiocarbamates that lack the N–H proton, which instead require higher‑temperature C–S bond homolysis or solvent‑assisted pathways [1].

Decomposition Pathway
Class-level
Proton-migration → dithiocarbimate
Mechanism distinct from dialkyl C–S homolysis
DFT; requires experimental validation
Decomposition mechanism Nickel sulfide phase Proton migration Single‑source precursor

High‑Value Application Scenarios for Bis[(hexylcarbamothioyl)sulfanyl]nickel Based on Verified Differentiation


Low‑Temperature Single‑Source Precursor for Nickel Sulfide Thin Films and Nanocrystals

When a deposition process cannot tolerate the >250 °C decomposition temperatures of conventional nickel dialkyl‑dithiocarbamates, Bis[(hexylcarbamothioyl)sulfanyl]nickel provides a ca. 100 °C condensed‑phase decomposition pathway [1]. This enables aerosol‑assisted chemical vapor deposition (AACVD) or spin‑coating onto polymeric or flexible substrates that would degrade at higher temperatures, while still delivering phase‑pure nickel sulfide materials [1].

Mechanistic Probe for Dithiocarbamate Decomposition and Catalyst Design

The well‑defined N–H proton‑migration mechanism of [Ni{S₂CN(H)Hex}₂] makes it an ideal model compound for spectroscopic and computational studies of dithiocarbamate decomposition [1]. Research groups investigating the fundamental steps of C–S bond activation, isothiocyanate elimination, and metal‑sulfide cluster formation can use this complex as a tractable system where the reactive proton can be systematically replaced or blocked.

Controlled Synthesis of Mixed Nickel Sulfide Phases via Amine‑Exchange Tuning

Because [Ni{S₂CN(H)Hex}₂] is the fully exchanged product formed in situ when dialkyl‑dithiocarbamates are heated in primary amines, it serves as a well‑characterized starting point for studies that seek to control the NiS/Ni₃S₄/Ni₉S₈ phase distribution by varying the amine structure and concentration [1]. Pre‑isolated [Ni{S₂CN(H)Hex}₂] eliminates the confounding variable of incomplete in situ exchange, improving batch‑to‑batch reproducibility [1].

Application
Selection Property
Validation Focus
Low-temperature NiS thin films & nanocrystals
Primary-amine dithiocarbamate with low decomposition threshold
Phase purity on temperature-sensitive substrates
Mechanistic probe for dithiocarbamate decomposition
Defined N–H proton-migration pathway
Spectroscopic and computational pathway verification
Controlled synthesis of mixed NiS phases
Pre-isolated, fully exchanged complex
Reproducible NiS/Ni₃S₄/Ni₉S₈ phase distribution
Quote Request

Request a Quote for Bis[(hexylcarbamothioyl)sulfanyl]nickel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.